Boc-Ser(Ac)-OH.DCHA
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Overview
Description
Boc-Ser(Ac)-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-O-acetyl-L-serine dicyclohexylamine salt, is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is commonly used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an acetyl group, which protect the amino and hydroxyl groups of serine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Ac)-OH.DCHA typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction forms N-(tert-Butoxycarbonyl)-L-serine. The hydroxyl group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield N-(tert-Butoxycarbonyl)-O-acetyl-L-serine. Finally, the compound is converted to its dicyclohexylamine salt form by reacting it with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Boc and acetyl is crucial in preventing side reactions and ensuring the stability of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Ac)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and acetyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free serine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. Acetic acid or hydroxylamine can be used to remove the acetyl group.
Coupling: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products Formed
Deprotection: Free serine is obtained after the removal of the Boc and acetyl groups.
Coupling: Peptide chains of varying lengths, depending on the reactants used in the coupling reaction.
Scientific Research Applications
Boc-Ser(Ac)-OH.DCHA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, which are essential in studying protein structure and function.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors, which are used to study biological processes and pathways.
Medicine: Peptides synthesized using this compound are used in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of peptide-based materials and coatings, which have applications in biotechnology and materials science.
Mechanism of Action
The mechanism of action of Boc-Ser(Ac)-OH.DCHA is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and acetyl groups protect the amino and hydroxyl groups of serine, preventing unwanted side reactions during peptide synthesis. The protected serine can then be incorporated into peptide chains through coupling reactions. Once the desired peptide is synthesized, the protective groups can be removed to yield the free peptide.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH): Similar to Boc-Ser(Ac)-OH.DCHA but lacks the acetyl group.
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH): Contains a benzyl group instead of an acetyl group.
N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe): Contains a methyl ester group instead of an acetyl group.
Uniqueness
This compound is unique due to the presence of both Boc and acetyl protective groups, which provide dual protection to the amino and hydroxyl groups of serine. This dual protection is advantageous in peptide synthesis, as it allows for selective deprotection and incorporation of serine into peptide chains without unwanted side reactions.
Properties
IUPAC Name |
3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBGKISYHNARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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